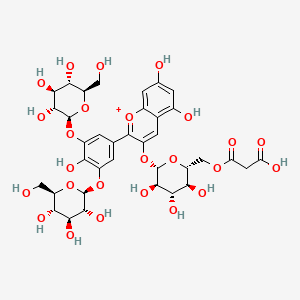

Ternatin C5

Description

Overview of Ternatins as a Unique Class of Polyacylated Anthocyanins

Ternatins are a group of highly stable blue anthocyanins. jst.go.jp They are polyacylated derivatives of delphinidin (B77816) 3,3′,5′-triglucoside. frontiersin.orgnih.gov This complex structure, characterized by multiple acyl and glucosyl groups, contributes to their remarkable stability, particularly in neutral and weakly acidic solutions. jst.go.jp The polyacylation, especially with p-coumaroyl groups, is crucial for the expression of the vivid blue color due to intramolecular co-pigmentation. frontiersin.org This process involves the stacking of the aromatic acyl groups with the anthocyanin chromophore. nih.gov There are at least 15 different ternatins, designated as A1-A3, B1-B4, C1-C5, and D1-D3, which have been identified. frontiersin.org

Significance of Clitoria ternatea (Butterfly Pea) as a Primary Source Organism

The primary natural source of ternatins is the flower of Clitoria ternatea, commonly known as the butterfly pea or blue pea. frontiersin.org This perennial leguminous herb, belonging to the Fabaceae family, is widely cultivated as an ornamental plant and has a long history of use in traditional medicine. frontiersin.orgfrontiersin.org The flowers of C. ternatea are notable for their high concentration of these stable blue pigments, making them a valuable source for natural food colorants. frontiersin.orgnih.gov The plant itself is robust, with a deep root system that allows it to tolerate drought and fix nitrogen in the soil. frontiersin.org

Historical Perspective on the Isolation and Initial Characterization of Ternatin C5

The scientific exploration of ternatins began with their first isolation from Clitoria ternatea flowers in 1985. frontiersin.org this compound, along with other members of the C-series (C1-C4) and D3, was later isolated from young flowers of the plant. acs.org It is considered the simplest of the ternatins and serves as a foundational molecule in the biosynthesis of the other more complex ternatins. frontiersin.orgrsisinternational.org The biosynthesis of this compound involves the stepwise addition of two glucose molecules to delphinidin 3-O-(6″-O-malonyl)-β-glucoside. researchgate.netresearchgate.net This process is catalyzed by specific enzymes, including anthocyanin 3′,5′-O-glucosyltransferase (UA3'5'GT). researchgate.netnih.gov The elucidation of the structure and biosynthetic pathway of this compound and its derivatives has been a significant focus of research, revealing the intricate biochemical processes that lead to the diverse and stable colors observed in nature. botanyjournals.comnih.gov

Propriétés

Formule moléculaire |

C36H43O25+ |

|---|---|

Poids moléculaire |

875.7 g/mol |

Nom IUPAC |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]phenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C36H42O25/c37-7-18-24(45)27(48)30(51)34(59-18)56-15-1-10(2-16(23(15)44)57-35-31(52)28(49)25(46)19(8-38)60-35)33-17(5-12-13(40)3-11(39)4-14(12)55-33)58-36-32(53)29(50)26(47)20(61-36)9-54-22(43)6-21(41)42/h1-5,18-20,24-32,34-38,45-53H,6-9H2,(H3-,39,40,41,42,44)/p+1/t18-,19-,20-,24-,25-,26-,27+,28+,29+,30-,31-,32-,34-,35-,36-/m1/s1 |

Clé InChI |

WTWWJFYJOBVFTF-KTEHMMPASA-O |

SMILES |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O |

SMILES isomérique |

C1=C(C=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O |

Origine du produit |

United States |

Biosynthesis of Ternatin C5

Precursor Metabolism and Early Stages of the Anthocyanin Pathway

The journey to Ternatin C5 begins with the fundamental building blocks derived from primary metabolism, which are channeled into the flavonoid pathway. This pathway is a specialized branch of the phenylpropanoid pathway, responsible for producing a wide array of secondary metabolites, including anthocyanins. nih.govfrontiersin.org

Role of Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) in Flavonoid Backbone Formation

The initial committed step in flavonoid biosynthesis is catalyzed by the enzyme Chalcone Synthase (CHS) . frontiersin.orgwikipedia.org CHS is a type III polyketide synthase that orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govfrontiersin.orgmdpi.com This reaction forms the foundational C15 flavonoid backbone, resulting in the production of naringenin (B18129) chalcone. nih.govfrontiersin.org

Following its synthesis, the unstable naringenin chalcone is acted upon by Chalcone Isomerase (CHI) . nih.govfrontiersin.org CHI catalyzes a stereospecific intramolecular cyclization of the chalcone, leading to the formation of (2S)-naringenin. mdpi.com This isomerization is a crucial step, as it establishes the tricyclic ring structure characteristic of flavonoids and sets the stage for subsequent modifications. nih.govfrontiersin.org

| Enzyme | Abbreviation | Function | Precursor(s) | Product |

| Chalcone Synthase | CHS | Catalyzes the initial condensation step to form the flavonoid backbone. | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of naringenin chalcone. | Naringenin Chalcone | (2S)-Naringenin |

Formation of Delphinidin (B77816) Aglycone from Dihydroflavonol Precursors

Starting from naringenin, a series of enzymatic hydroxylations and reductions occur to produce the specific anthocyanidin core of this compound. Naringenin is first converted to dihydrokaempferol (B1209521) by flavanone (B1672756) 3-hydroxylase (F3H). frontiersin.orgnih.gov Subsequently, flavonoid 3',5'-hydroxylase (F3'5'H) introduces two hydroxyl groups onto the B-ring of dihydrokaempferol, yielding dihydromyricetin (B1665482). frontiersin.orgnih.gov

This dihydromyricetin is then a substrate for dihydroflavonol 4-reductase (DFR), which reduces the carbonyl group at the C4 position to produce leucodelphinidin. frontiersin.org The final step in the formation of the aglycone is the oxidation of leucodelphinidin by anthocyanidin synthase (ANS), which results in the colored delphinidin cation. frontiersin.org

Key Enzymatic Glucosylation Steps Leading to this compound Formation

The delphinidin aglycone undergoes a series of crucial glycosylation and acylation events to become this compound. These modifications are critical for the stability and color of the final pigment.

Anthocyanin 3-O-Glucosyltransferase (3GT) Activity and Delphinidin 3-O-β-glucoside Synthesis

The first glycosylation step is the attachment of a glucose molecule to the 3-hydroxyl group of the delphinidin aglycone. This reaction is catalyzed by Anthocyanin 3-O-Glucosyltransferase (3GT) , utilizing UDP-glucose as the sugar donor. frontiersin.orgresearchgate.net This enzymatic action yields delphinidin 3-O-β-glucoside, a key intermediate in the pathway. frontiersin.org

Sequential Glucosylation by Anthocyanin 3',5'-O-Glucosyltransferases (3'5'GT)

A distinctive feature of ternatin biosynthesis is the subsequent glucosylation at the 3' and 5' positions of the B-ring. This is carried out in a stepwise manner by a bifunctional enzyme, Anthocyanin 3',5'-O-Glucosyltransferase (3'5'GT) . researchgate.netexpasy.orgnih.gov This enzyme first transfers a glucose molecule to the 3'-hydroxyl group of delphinidin 3-O-(6''-O-malonyl)-β-glucoside. researchgate.netnih.gov The resulting product then serves as a substrate for the same enzyme, which adds a second glucose molecule to the 5'-hydroxyl group, ultimately forming this compound. researchgate.netnih.gov Research has shown that the glucosylation at the 3' and 5' positions occurs after the malonylation of the 3-O-glucoside. nih.gov

Malonylation Catalyzed by Anthocyanidin 3-O-Glucoside 6''-O-Malonyltransferase (A6''MaT)

| Enzyme | Abbreviation | Function | Substrate | Product |

| Anthocyanin 3-O-Glucosyltransferase | 3GT | Adds a glucose to the 3-OH group of delphinidin. | Delphinidin, UDP-glucose | Delphinidin 3-O-β-glucoside |

| Anthocyanidin 3-O-Glucoside 6''-O-Malonyltransferase | A6''MaT | Adds a malonyl group to the 3-O-glucoside. | Delphinidin 3-O-β-glucoside, Malonyl-CoA | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside |

| Anthocyanin 3',5'-O-Glucosyltransferase | 3'5'GT | Sequentially adds two glucose molecules to the 3' and 5' positions. | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside, UDP-glucose | This compound |

Position of this compound as the Simplest Ternatin and Precursor to Complex Analogues

This compound is recognized as the simplest member of the ternatin family of anthocyanins. frontiersin.orgnih.gov It serves as the foundational molecule, or precursor, for the biosynthesis of at least 14 other more complex ternatin analogues. frontiersin.org These subsequent modifications are what give rise to the diversity of ternatins found in nature.

Subsequent Acylation and Glucosylation Pathways for Ternatin Diversification

The diversification of the ternatin structure begins with this compound. acs.orgresearchgate.netbotanyjournals.com From this starting point, a series of acylation and glucosylation reactions occur, adding further chemical groups to the molecule. frontiersin.org The most common acyl group added is p-coumaric acid. nih.govresearchgate.net For instance, the biosynthesis of Ternatin A1, one of the most complex ternatins, involves the addition of four p-coumaroyl groups and four glucosyl moieties to the 3' and 5' sidechains of this compound. researchgate.netfrontiersin.org The other ternatins are considered intermediate products in this elaborate biosynthetic pathway. researchgate.netfrontiersin.org

The structural complexity of ternatins is categorized into different series (A, B, and D) based on the substitution patterns at the 3' and 5' positions of the B-ring. nih.gov The A-series has two glucose units, the B-series has one glucose and one acylated glucose chain, and the D-series has two acylated glucose units. nih.gov

Contribution of Additional Acyltransferases (ATs) and Glucosyltransferases (GTs)

The conversion of this compound into more complex ternatins is orchestrated by a suite of additional acyltransferases (ATs) and glucosyltransferases (GTs). frontiersin.org These enzymes exhibit specificity for both the substrate and the position of modification.

Two main types of anthocyanin acyltransferases have been identified: acyl-CoA-dependent acyltransferases and acyl-glucose-dependent acyltransferases. nih.gov In the context of ternatin biosynthesis, acyl-glucose-dependent acyltransferases, which belong to the serine carboxypeptidase-like (SCPL) protein family, are particularly important. nih.govfrontiersin.org These enzymes catalyze the transfer of acyl groups, such as p-coumaric acid, from an acyl-glucose donor to the anthocyanin. nih.gov

Similarly, various glucosyltransferases are involved in the step-by-step elongation of the sugar chains. researchgate.net These enzymes, often belonging to the glycoside hydrolase family 1 (GH1), utilize acyl-glucose as a donor for both the glucosyl and acyl groups in some instances. researchgate.netfrontiersin.org The interplay between these specific ATs and GTs is responsible for the remarkable diversity of the ternatin family, with each enzyme playing a precise role in building upon the fundamental structure of this compound. frontiersin.org

Enzymology and Genetic Basis of Ternatin C5 Biosynthesis

Functional Characterization of Glucosyltransferases in Ternatin C5 Assembly

The assembly of this compound is a stepwise process involving the sequential addition of glucose molecules to a delphinidin (B77816) core, a process orchestrated by a series of specific glucosyltransferases.

Elucidation of UDP-glucose:anthocyanidin 3-O-glucosyltransferase (Ct3GT-A, Ct3GT-B) Activities

The initial crucial step in the biosynthesis of all ternatins is the glucosylation of the 3-hydroxyl group of the anthocyanidin, delphinidin. researchgate.netresearchgate.net This reaction is catalyzed by UDP-glucose:anthocyanidin 3-O-glucosyltransferase (Ct3GT-A). researchgate.netresearchgate.net A homologous enzyme, Ct3GT-B, has also been identified in C. ternatea. spring8.or.jp The enzyme Ct3GT-A, also known as UGT78K6, transfers a glucose moiety from UDP-glucose to delphinidin, forming delphinidin 3-O-glucoside. researchgate.netresearchgate.netnih.gov This step is considered foundational, as further glucosylation and acylation events that lead to the complex structures of ternatins, including this compound, cannot proceed without it. researchgate.net

Analysis of UDP-glucose:delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside 5'-O-glucosyltransferase (5'GT) Activity

Following the initial 3-O-glucosylation and subsequent malonylation, the pathway to this compound involves further glucosylation at the 3' and 5' positions of the delphinidin B-ring. nih.gov An enzyme crucial for this process is UDP-glucose:delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside 5'-O-glucosyltransferase, often referred to as 5'GT or anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT). researchgate.netexpasy.orgqmul.ac.uknih.gov

This enzyme exhibits a remarkable dual function, catalyzing the stepwise transfer of two glucose molecules. expasy.orgqmul.ac.ukgenome.jp First, it adds a glucose to the 3'-hydroxyl group of delphinidin 3-O-(6''-O-malonyl)-β-glucoside to form delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside. expasy.orgqmul.ac.ukgenome.jp Subsequently, it glucosylates the 5'-hydroxyl group of this intermediate to yield this compound. expasy.orgqmul.ac.ukgenome.jp Kinetic studies have revealed that while the catalytic efficiency (kcat) for both steps is comparable, the enzyme has a lower Michaelis constant (Km) for the first substrate, indicating a higher affinity for it. researchgate.net The presence and activity of this enzyme are directly correlated with the production of ternatins. nih.gov

Structural Basis for Acceptor-Substrate Recognition by Glucosyltransferases (e.g., Crystal Structure Analysis)

The high specificity of the glucosyltransferases in the ternatin pathway is rooted in their three-dimensional structures. X-ray crystallography has provided significant insights into the acceptor-substrate recognition mechanism of Ct3GT-A (UGT78K6). researchgate.netresearchgate.netnih.gov The crystal structure of Ct3GT-A reveals a GT-B fold, which is common among plant glucosyltransferases, comprising two Rossmann-like domains with a cleft between them that forms the binding sites for the UDP-glucose donor and the anthocyanidin acceptor. researchgate.netnih.gov

A key finding from the structural analysis of Ct3GT-A in complex with various acceptor substrates, including delphinidin, petunidin, and kaempferol, is the unique orientation of the acceptor molecule within the active site. spring8.or.jpnih.gov The acceptor substrates bind in a "reverse" orientation, rotated approximately 180° compared to how substrates bind in other known flavonoid glucosyltransferases. nih.gov This specific binding mode positions the 3-hydroxyl group of the anthocyanidin in close proximity to the catalytic histidine residue (His17), facilitating the transfer of the glucose moiety to this specific position. nih.gov This orientation effectively shields the 5- and 7-hydroxyl groups from glucosylation, thus ensuring the regiospecificity of the reaction. nih.gov These structural details provide a molecular blueprint for the precise enzymatic activity that is fundamental to the biosynthesis of this compound. spring8.or.jp

| Enzyme | Function | Substrate(s) | Product(s) |

| Ct3GT-A (UGT78K6) | 3-O-glucosylation | Delphinidin, UDP-glucose | Delphinidin 3-O-glucoside, UDP |

| 5'GT (UA3'5'GT) | 3',5'-O-glucosylation | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside, UDP-glucose | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside |

| 5'GT (UA3'5'GT) | 5'-O-glucosylation | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside, UDP-glucose | This compound |

Enzymatic Mechanisms of Acyltransferase-Mediated Malonylation

Before the B-ring of the delphinidin core is glucosylated, a crucial malonylation step occurs. This reaction is catalyzed by an acyltransferase, specifically an anthocyanin 3-O-glucoside 6''-O-malonyltransferase (A6''MaT). frontiersin.org This enzyme transfers a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety at the 3-position of delphinidin 3-O-glucoside. nih.govfrontiersin.org The resulting compound, delphinidin 3-O-(6''-O-malonyl)-β-glucoside, is the direct precursor for the subsequent glucosylation steps catalyzed by 5'GT. nih.govfrontiersin.org The malonylation is a key modification that precedes the 3' and 5' glucosylation events in the formation of this compound. nih.gov

The BAHD family of acyltransferases, to which anthocyanin acyltransferases belong, generally utilize acyl-CoA thioesters as acyl donors and a wide range of molecules, including flavonoids and anthocyanins, as acceptors. frontiersin.org The catalytic mechanism typically involves a ternary complex where both the acyl-CoA donor and the acceptor substrate bind to the enzyme before the acyl transfer takes place. researchgate.net

Genetic Regulation of Anthocyanin and Ternatin Biosynthetic Pathways in Clitoria ternatea

The biosynthesis of this compound is tightly regulated at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. frontiersin.org These regulatory proteins form a transcriptional complex that binds to the promoter regions of the structural genes, thereby activating their expression.

Studies comparing different color lines of C. ternatea have provided insights into this regulation. For instance, a mauve-flowered variety that does not accumulate ternatins was found to lack both 3'GT and 5'GT activities, indicating that the expression of the corresponding genes is a key determinant for ternatin biosynthesis. nih.govresearchgate.net Furthermore, the expression of specific MYB transcription factors has been shown to regulate the expression of genes involved in specific branches of the anthocyanin pathway, including modification steps like acylation. frontiersin.org The coordinated expression of flavonoid 3',5'-hydroxylase (F3'5'H), which is responsible for producing the delphinidin precursor, is also essential for the production of the blue pigments. frontiersin.orgnih.gov The introduction of the C. ternatea anthocyanin 3',5'-O-glucosyltransferase (A3'5'GT) gene into other plant species, such as chrysanthemums, has successfully led to the production of this compound and a blue flower phenotype, highlighting the critical role of this gene in the pathway. jst.go.jp

Transcriptomic and Proteomic Analyses of Biosynthetic Enzymes

Modern "omics" approaches, such as transcriptomics (RNA-seq) and proteomics, have become powerful tools for identifying and characterizing the genes and enzymes involved in specialized metabolic pathways like ternatin biosynthesis. nih.govmdpi.comfrontiersin.orglongdom.orgfrontiersin.org By comparing the gene expression profiles and protein abundance in different tissues or under different conditions, researchers can identify candidate genes and enzymes associated with the production of specific compounds.

In the context of anthocyanin biosynthesis, integrated transcriptomic and proteomic analyses have been successfully used to identify the key structural genes (e.g., CHS, CHI, DFR, F3'5'H, ANS) and regulatory genes (e.g., MYB, bHLH) in various plant species. longdom.org For C. ternatea, these approaches would allow for a comprehensive survey of all the genes and proteins that are differentially expressed in blue-flowered versus other color varieties, providing a more complete picture of the ternatin biosynthetic pathway. For example, such analyses could confirm the expression patterns of Ct3GT-A, 5'GT, and the malonyltransferase, and potentially uncover novel regulatory factors or additional modifying enzymes. While specific comprehensive transcriptomic and proteomic studies solely focused on this compound biosynthesis in C. ternatea are not extensively detailed in the provided results, the application of these methods in related systems demonstrates their potential to fully elucidate the molecular machinery behind the synthesis of this complex natural pigment. nih.govfrontiersin.orglongdom.org

Biological Activities and Molecular Mechanisms Associated with Ternatin C5

Cellular Antiproliferative and Cytotoxic Effects in in vitro Models

Ternatin C5 and its related compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism underlying this activity is primarily linked to the inhibition of a crucial process in cell growth and proliferation: protein synthesis.

Inhibition of Global Protein Synthesis in Cellular Systems

The binding of ternatins to the eEF1A ternary complex leads to a potent and direct inhibition of global protein synthesis. nih.gov This has been demonstrated in cellular assays where treatment with ternatin variants led to a dose-dependent decrease in the incorporation of radiolabeled amino acids (³⁵S-methionine) into newly synthesized proteins. nih.gov The potency of protein synthesis inhibition by different ternatin variants correlates directly with their antiproliferative activity. elifesciences.org For instance, synthetic variants that were designed to be more potent than naturally occurring ternatins showed a correspondingly stronger inhibition of protein synthesis. nih.govelifesciences.org This cessation of protein production is a primary driver of the observed cytotoxic effects, as cancer cells, with their high proliferation rates, are particularly vulnerable to disruptions in this fundamental process. elifesciences.org

Analysis of Resistance Mechanisms and Hypersensitivity in Specific Cell Lines

Studies into resistance mechanisms have provided conclusive evidence for eEF1A as the direct target of ternatins. Resistance to the cytotoxic effects of ternatin has been linked to specific point mutations in the gene encoding eEF1A (EEF1A1). nih.gov For example, HCT116 colon cancer cells with an A399V mutation in eEF1A were found to be completely resistant to a potent ternatin variant, whereas cells with a heterozygous mutation showed partial resistance. elifesciences.org This specific mutation in domain III of the eEF1A protein prevents ternatin binding, thereby negating its cytotoxic effects. nih.gov

Conversely, the reintroduction of wild-type (WT) eEF1A into these resistant, mutated cells restored their sensitivity to the compound. elifesciences.org This demonstrates that sensitivity is a dominant trait and that the presence of non-mutated eEF1A is necessary for the antiproliferative activity of ternatin cyclic peptides. elifesciences.orgelifesciences.org The reasons for hypersensitivity in certain cancer cell lines are still under investigation but may be related to their dependency on the high levels of eEF1A expression for survival and proliferation. ui.ac.idelifesciences.org

Table 1: In vitro Cytotoxicity of Ternatin and its Variants

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Ternatin (Natural) | HCT116 | 71 ± 10 |

| Ternatin Variant 4 | HCT116 | 4.6 ± 1.0 |

| Ternatin Variant 4 | HCT116 (A399V mutant) | >10,000 |

Antioxidant Mechanisms and Cellular Protective Effects

Beyond their antiproliferative activities, ternatins, as part of the broader class of anthocyanins, exhibit notable antioxidant properties. This dual functionality highlights their potential role in cellular protection against oxidative damage, a process implicated in numerous chronic diseases. researchgate.netresearchgate.net

In vitro Free Radical Scavenging Capabilities

Ternatins possess the ability to act as antioxidants by donating hydrogen atoms to neutralize free radicals, thereby halting damaging chain reactions. ui.ac.id The antioxidant capacity of extracts from Clitoria ternatea, rich in ternatins, has been evaluated using various assays. One common method is the 2,2′-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.combiotech-asia.org Studies have shown that extracts containing ternatins effectively scavenge DPPH radicals, with the activity being influenced by factors such as the solvent used for extraction and the pH of the medium. mdpi.combiotech-asia.org For instance, ethanolic extracts often show maximum scavenging activity. biotech-asia.org The antioxidant capability is a well-established characteristic of flavonoids and anthocyanins, which can help prevent oxidative stress. nih.govmdpi.com

Modulation of Cellular Oxidative Stress Responses

Ternatins can modulate cellular pathways involved in oxidative stress. researchgate.netresearchgate.net In cellular models, ternatin-containing extracts from Clitoria ternatea have been shown to protect against oxidative damage. bepls.com For example, they can protect human erythrocytes from hemolysis induced by oxidizing agents. researchgate.netbepls.com The mechanisms for this protection include increasing the levels of endogenous antioxidant enzymes like glutathione (B108866) peroxidase, which helps neutralize harmful reactive oxygen species (ROS). bepls.com

Furthermore, ternatin anthocyanins have been observed to inhibit inflammatory pathways that are closely linked with oxidative stress. researchgate.netmdpi.com In macrophage cells stimulated with lipopolysaccharide (LPS), ternatins inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), key mediators of inflammation and oxidative stress. researchgate.netbepls.com This was achieved through a mechanism that involves the inhibition of nuclear factor-kappa B (NF-κB) translocation, a critical transcription factor in the inflammatory response. researchgate.netmdpi.com By mitigating the production of pro-inflammatory and oxidative molecules, ternatins contribute to a cellular protective effect. researchgate.net

Anti-inflammatory Actions in Macrophage and Other Cellular Models

This compound, as part of the broader family of ternatin anthocyanins found in Clitoria ternatea (butterfly pea) flowers, has been investigated for its role in modulating inflammatory responses at the cellular level. Research utilizing macrophage cell lines, such as RAW 264.7, which are standard models for studying inflammation, has revealed specific mechanisms through which these compounds exert their anti-inflammatory effects.

Inhibition of Pro-inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), Nitric Oxide (NO))

Studies on polyphenolic extracts from Clitoria ternatea have demonstrated a clear distinction between the activities of its different flavonoid components. While the flavonol glycosides present in the extracts are primarily responsible for the strong inhibition of Cyclooxygenase-2 (COX-2) activity, the ternatin anthocyanins, including this compound, exhibit a different primary mechanism. nih.govresearchgate.net

The anti-inflammatory action of ternatin anthocyanins is significantly linked to the downregulation of nitric oxide (NO), a key pro-inflammatory mediator. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, ternatin anthocyanin fractions have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response. nih.govresearchgate.netresearchgate.net This inhibition of iNOS protein expression leads to a subsequent decrease in NO production, thereby mitigating the inflammatory cascade. nih.govresearchgate.net This effect is achieved through a mechanism that does not rely on the suppression of reactive oxygen species (ROS). nih.govresearchgate.net

Influence on NF-κB Translocation and Inflammatory Signaling Pathways

A critical aspect of the anti-inflammatory activity of ternatin anthocyanins is their ability to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation, including those for iNOS, COX-2, and various pro-inflammatory cytokines. nih.govnih.gov

In its inactive state, NF-κB is held in the cytoplasm. Upon activation by inflammatory stimuli like LPS, it translocates into the nucleus to initiate gene transcription. nih.gov Research has shown that ternatin anthocyanins potently inhibit this nuclear translocation of NF-κB in activated macrophage cells. nih.govresearchgate.net By preventing NF-κB from reaching its nuclear targets, ternatins effectively block the upstream signaling required for the production of key inflammatory mediators, including iNOS and consequently, nitric oxide. nih.govresearchgate.netresearchgate.net This targeted action on the NF-κB pathway underscores a significant molecular mechanism for the anti-inflammatory properties attributed to this compound and related compounds.

Antimicrobial and Antifungal Properties in in vitro Assays

This compound and the anthocyanin-rich fractions containing it have demonstrated notable antimicrobial and antifungal activities in various laboratory studies. These properties highlight their potential as natural agents against a range of pathogenic microorganisms.

Inhibition of Bacterial Growth (Gram-positive and Gram-negative Strains)

The antibacterial efficacy of ternatins has been evaluated against both Gram-positive and Gram-negative bacteria. An anthocyanin-rich fraction from C. ternatea, which contains a profile of ternatins, was found to possess more potent antibacterial activity than crude extracts of the flower. frontiersin.org This fraction demonstrated significant inhibitory effects against the Gram-positive bacteria Bacillus cereus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. frontiersin.org The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater effectiveness.

| Bacterial Strain | Gram Stain | Reported Activity of Anthocyanin-Rich Fraction | Reference |

|---|---|---|---|

| Bacillus cereus | Positive | Potent antibacterial activity | frontiersin.org |

| Bacillus subtilis | Positive | Potent antibacterial activity | frontiersin.org |

| Escherichia coli | Negative | Potent antibacterial activity | frontiersin.org |

Antifungal Activity against Specific Fungal Species

In addition to antibacterial effects, ternatin-containing extracts have shown promise in combating fungal pathogens. Extracts from C. ternatea have been reported to inhibit various fungi, including common molds and yeasts. nih.gov Specifically, anthocyanins from blue pea flowers demonstrated antifungal properties against the food-borne mold Penicillium expansum. frontiersin.org Other studies have noted the activity of C. ternatea extracts against Aspergillus niger, with methanolic leaf extracts showing a minimum inhibitory concentration of 0.8 mg/mL. nih.govbanglajol.info Furthermore, the blue variant of C. ternatea, which is rich in ternatins, has shown superior antifungal activity against Candida albicans compared to the white variant, which lacks these anthocyanins. cabidigitallibrary.org Recent research has also highlighted the efficacy of flower extracts against Curvularia hoffmannii, a fungus that can cause keratitis. nih.gov

| Fungal Species | Type | Reported Activity of Ternatin/Anthocyanin-Containing Extract | Reference |

|---|---|---|---|

| Penicillium expansum | Mold | Antifungal properties observed | frontiersin.org |

| Aspergillus niger | Mold | Inhibited by leaf extract (MIC 0.8 mg/mL) | nih.govbanglajol.info |

| Candida albicans | Yeast | Superior activity from blue flower extract | cabidigitallibrary.org |

| Curvularia hoffmannii | Mold | Effective antifungal activity from flower extract | nih.gov |

Regulation of Metabolic Processes in Adipocyte Models

The cyclic peptide (-)-Ternatin, which shares its name with the anthocyanin but is a structurally distinct compound also found in Clitoria ternatea, has been identified as a regulator of metabolic processes, specifically in the context of fat cell formation and metabolism. Studies using the 3T3-L1 preadipocyte cell line, a standard in vitro model for adipogenesis, have elucidated the compound's anti-adipogenic effects.

Research demonstrates that (-)-Ternatin effectively inhibits the accumulation of fat in 3T3-L1 cells. This is achieved by interfering with the differentiation process of preadipocytes into mature, fat-storing adipocytes. The mechanism involves the potent, dose-dependent reduction in the mRNA expression of several key adipocyte markers and lipogenic enzymes.

Specifically, (-)-Ternatin was found to suppress the expression of genes critical for the mid-to-late stages of adipocyte differentiation. These include Sterol Regulatory Element-Binding Protein 1c (Srebp1c), Fatty Acid Synthase (Fas), Acetyl-CoA Carboxylase 2 (Acc2), and CCAAT/enhancer-binding protein alpha (C/EBP-α). In contrast, it did not affect the expression of early-stage differentiation markers like C/EBP-β and C/EBP-δ.

Consistent with the decreased expression of these lipogenic enzymes, (-)-Ternatin potently inhibited the synthesis of triglycerides in the adipocytes. This suggests that the compound's action on these specific molecular targets translates to a functional reduction in fat storage at the cellular level.

| Gene/Marker | Function | Effect of (-)-Ternatin in Adipocyte Models | Reference |

|---|---|---|---|

| Srebp1c | Transcription factor for lipogenesis | Reduced mRNA expression | |

| Fas | Enzyme for fatty acid synthesis | Reduced mRNA expression | |

| Acc2 | Enzyme for fatty acid synthesis | Reduced mRNA expression | |

| C/EBP-α | Transcription factor for adipogenesis | Reduced mRNA expression | |

| Triglyceride Synthesis | Lipid storage process | Potently inhibited |

Inhibition of Adipogenesis (Fat Accumulation) in Preadipocyte Cell Lines

Adipogenesis is the process by which pre-adipocytes (immature fat cells) differentiate into mature, lipid-storing adipocytes. Research using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, has demonstrated that Clitoria ternatea flower petal extract (CTE) potently inhibits this process. mdpi.commdpi.com Treatment with CTE leads to a significant, concentration-dependent reduction in the accumulation of lipid droplets and intracellular triglycerides in developing fat cells. mdpi.comresearchgate.net

The molecular mechanisms underlying this anti-adipogenic effect involve the modulation of key signaling pathways and transcription factors that govern fat cell differentiation. Studies show that CTE inhibits the late stage of differentiation by decreasing the expression of critical adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). mdpi.comresearchgate.netbepls.com These two proteins are considered master regulators of adipogenesis, and their suppression effectively halts the development of mature fat cells. researchgate.netbepls.com

Furthermore, CTE appears to act on the early stages of adipogenesis by inhibiting the proliferation and cell cycle progression of preadipocytes. mdpi.comresearchgate.net This is achieved by suppressing the phosphorylation, and thus the activity, of the Akt and ERK1/2 signaling pathways, which are pivotal for promoting the initial cell division required for adipocyte differentiation. mdpi.comresearchgate.netresearchgate.net

Table 1: Effects of Clitoria ternatea Extract (CTE) on Adipogenesis Markers in 3T3-L1 Cells

| Marker/Process | Function | Observed Effect of CTE | Reference |

|---|---|---|---|

| Triglyceride Accumulation | Primary indicator of fat storage in adipocytes. | Significantly decreased. | mdpi.com |

| PPARγ Expression | Master transcription factor initiating adipocyte differentiation. | Diminished/Downregulated. | mdpi.comresearchgate.netbepls.com |

| C/EBPα Expression | Master transcription factor, works with PPARγ to promote adipogenesis. | Diminished/Downregulated. | mdpi.comresearchgate.netbepls.com |

| Phospho-Akt Signaling | Promotes cell cycle progression and proliferation in early adipogenesis. | Suppressed. | mdpi.comresearchgate.net |

| Phospho-ERK1/2 Signaling | Regulates preadipocyte proliferation. | Suppressed. | mdpi.comresearchgate.net |

Influence on Lipid Metabolism Pathways

Beyond preventing the formation of new fat cells, Clitoria ternatea extract (CTE), containing this compound, also influences key pathways in lipid metabolism. The inhibition of the master transcription factors PPARγ and C/EBPα directly impacts the expression of their downstream target genes responsible for lipid synthesis (lipogenesis). mdpi.combepls.com

Specifically, CTE treatment has been shown to downregulate the expression of crucial lipogenic enzymes such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). mdpi.comresearchgate.netbepls.com FAS is a key enzyme that synthesizes fatty acids, while ACC produces malonyl-CoA, a critical building block for fatty acid synthesis. By attenuating the expression of these enzymes, CTE effectively reduces the cell's capacity to produce and accumulate triglycerides. mdpi.com

In addition to suppressing fat synthesis, CTE has been found to enhance lipolysis, the metabolic process of breaking down stored triglycerides into glycerol (B35011) and free fatty acids. mdpi.comresearchgate.net Studies indicate that the extract enhances catecholamine-induced lipolysis in mature adipocytes, suggesting it can promote the mobilization of stored fat. mdpi.comresearchgate.netresearchgate.net

Table 2: Influence of Clitoria ternatea Extract (CTE) on Lipid Metabolism Pathways

| Enzyme/Process | Function in Lipid Metabolism | Observed Effect of CTE | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Key enzyme in de novo fatty acid synthesis. | Downregulated. | mdpi.comresearchgate.netbepls.com |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the rate-limiting step in fatty acid synthesis. | Downregulated. | mdpi.comresearchgate.netbepls.com |

| Lipogenesis | The metabolic process of synthesizing fat. | Inhibited. | mdpi.commdpi.com |

| Lipolysis | The breakdown of stored triglycerides. | Enhanced. | mdpi.comresearchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of Ternatin C5 and Its Derivatives

Correlation Between Glycosylation Patterns and Biological Activity Profiles

Glycosylation is a critical determinant of the properties of ternatins. Ternatin C5 itself is a delphinidin (B77816) molecule that has been glycosylated at three positions and malonylated. researchgate.net Specifically, its structure is delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3',5'-di-O-β-glucoside. researchgate.net The biosynthesis of more complex ternatins involves the stepwise addition of further glucose units to the 3' and 5' side chains of this compound, a process mediated by specific enzymes called glucosyltransferases (GTs). frontiersin.orgfrontiersin.orgresearchgate.net

The extent and position of glycosylation significantly impact the molecule's stability and bioavailability. While adding more sugar groups can increase molecular weight, which sometimes negatively correlates with absorption, the specific symmetrical pattern of glycosylation seen in ternatins can result in compounds that are exceptionally bioavailable. researchgate.netresearchgate.net Research has shown that glycosylation can weaken the intramolecular stacking interactions provided by acyl groups, which might decrease stability against degradation. uea.ac.uk However, this modification is also crucial for creating the characteristic blue hue of the flower petals, as it induces a bathochromic shift (a shift to a longer wavelength) in the molecule's light absorption. uea.ac.uk

| Ternatin Series | General Modification Pattern on 3' and 5' Side Chains | Example |

| This compound (Core) | Base structure with no additional G or C groups | This compound |

| Ternatin C-Series | Addition of glucosyl groups | Ternatin C1, C2, C4 |

| Ternatin B-Series | Asymmetrical addition of glucosyl and p-coumaroyl groups | Ternatin B1, B2, B3, B4 |

| Ternatin D-Series | Symmetrical addition of p-coumaroyl groups | Ternatin D1, D2, D3 |

| Ternatin A-Series | Symmetrical addition of glucosyl and p-coumaroyl groups | Ternatin A1, A2, A3 |

| This table summarizes the general classification of ternatins based on modifications to the core this compound structure. The specific number and linkage of moieties vary for each individual compound within a series. ui.ac.idnih.gov |

Role of Acyl Moieties (e.g., p-coumaroyl, malonyl) in Modulating Bioactivity and Stability

Acylation, the addition of acyl groups, is a key factor in the remarkable stability of ternatins. This compound contains a malonyl group, and the biosynthesis of other ternatins from this base involves the addition of aromatic acyl groups, most commonly p-coumaroyl groups. frontiersin.orgnih.govresearchgate.net The malonylation of the glucose at the 3-position is a critical early step that precedes the further glycosylation at the 3' and 5' positions. researchgate.netnih.gov

The p-coumaroyl groups play a vital role in stabilizing the molecule and its vibrant blue color. nih.gov This is achieved through an effect known as intramolecular co-pigmentation, where the aromatic acyl groups stack over the delphinidin core, protecting it from degradation and shifting its color into the blue spectrum. frontiersin.orguea.ac.uk Polyacylation at the 3' position, in particular, results in a highly stable blue coloration. frontiersin.org This enhanced stability makes ternatins suitable for use as natural food colorants in mildly acidic conditions. frontiersin.org Studies have demonstrated that the removal of these acyl groups leads to a significant loss of stability. researchgate.net

| Acyl Moiety | Typical Location on Ternatin Core | Primary Role |

| Malonyl | Glucose at the 3-position | Essential for biosynthetic pathway; influences solubility. nih.govresearchgate.net |

| p-coumaroyl | Attached to glucosyl units on the 3' and 5' side chains | Enhances color stability through intramolecular co-pigmentation; protects against degradation. nih.govuea.ac.uk |

Investigation of Side Chain Modifications on Molecular Target Binding Affinity

In the context of this compound, "side chains" refer to the complex glucosyl and acylated glucosyl chains attached to the 3' and 5' positions of the central delphinidin ring. Modifications to these side chains are fundamental to the diversity and function of the entire ternatin family. The biosynthesis of ternatins A, B, and D series from the this compound precursor is a natural example of side chain modification. researchgate.netbotanyjournals.com

Rational Design and Synthetic Strategies for this compound Analogues with Enhanced Specificity or Potency

The rational design of this compound analogues is primarily observed through its natural biosynthetic pathway, which provides a template for creating derivatives with modified properties. Nature employs a highly specific enzymatic strategy to build upon the this compound core. The process begins with this compound, which is then sequentially modified by glucosyltransferases (GTs) and acyltransferases (ATs). frontiersin.orgnih.gov

This enzymatic synthesis can be viewed as a rational strategy to enhance stability and modulate color. For instance, the pathway leading to Ternatin A1 involves a series of four glucosylation and four acylation steps starting from this compound. nih.govresearchgate.net This systematic construction results in a highly stable, polyacylated molecule. Understanding these enzymatic steps allows for the potential chemoenzymatic synthesis of novel ternatin analogues. By selecting specific GTs and ATs, it is possible to control the degree of glycosylation and acylation, thereby designing analogues with tailored stability or color profiles for applications in food science and other industries. While total chemical synthesis of these complex molecules is challenging, the biosynthetic pathway offers a clear and effective route for generating potent and stable ternatin derivatives.

Advanced Analytical Methodologies for Ternatin C5 Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental in the analysis of ternatins, a group of compounds to which Ternatin C5 belongs. These techniques are essential for separating individual ternatins from the complex mixture found in their natural source, the flowers of Clitoria ternatea. sgu.ac.id

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of components within a mixture. openaccessjournals.com The development of a stability-indicating HPLC method is a multi-step process that includes selecting the right chromatographic conditions and validating the method. openaccessjournals.com For the analysis of complex compounds like this compound, reversed-phase HPLC is often employed.

A typical HPLC method for the analysis of anthocyanins, including ternatins, might involve a C18 column as the stationary phase. ejgm.co.uk The mobile phase often consists of a gradient mixture of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ejgm.co.ukpan.olsztyn.pl This gradient elution allows for the effective separation of compounds with varying polarities. Detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, such as 254 nm, or by scanning a range of wavelengths to capture the characteristic absorbance spectra of anthocyanins. ejgm.co.uk The development process requires careful optimization of the mobile phase composition, flow rate, and gradient profile to achieve sharp peaks and good resolution between different ternatins and other phytochemicals present in the extract. ejgm.co.uk

| Parameter | Typical Condition |

| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acidified water (e.g., with formic acid) and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | PDA Detector (e.g., at 254 nm or scanning) |

| Injection Volume | 20 µL |

| This table represents a generalized HPLC method and specific conditions may vary based on the exact ternatin mixture and analytical goals. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. mdpi.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates without sacrificing resolution. For the complex mixtures of anthocyanins found in Clitoria ternatea, UPLC provides superior resolution, enabling the separation of closely related ternatin structures. mdpi.com

A study on the anthocyanin composition of butterfly pea flowers utilized UPLC coupled with a UV detector and a mass spectrometer (UPLC/UV/MS) for the first time to identify compounds in a Vietnamese-grown variety. mdpi.com This approach highlights the power of UPLC in resolving and identifying individual anthocyanins, including various ternatins. mdpi.com The enhanced sensitivity and resolution of UPLC are particularly valuable for distinguishing between different ternatin isomers and for quantifying minor ternatin components in an extract. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry-Based Approaches for Comprehensive Profiling and Fingerprinting

Mass spectrometry (MS) is an indispensable tool for the structural characterization of ternatins. When coupled with a chromatographic system like HPLC or UPLC (LC-MS), it provides molecular weight information and fragmentation patterns that are crucial for identifying known ternatins and elucidating the structures of new ones. researchgate.netoup.com Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been historically used to determine the structures of newly isolated ternatins, including this compound. acs.org

Modern LC-MS techniques, particularly those using electrospray ionization (ESI), allow for the analysis of both positive and negative ions, providing comprehensive data for structural confirmation. nih.gov By analyzing the molecular weight ions and the fragmentation patterns (MS/MS), researchers can deduce the structure of the anthocyanin, including the nature and position of sugar and acyl groups. nih.gov For instance, the identification of five different anthocyanins in butterfly pea flower extract was achieved by analyzing the chromatograms and spectra for each ion. nih.gov This detailed "fingerprinting" is essential for comparing the phytochemical profiles of different Clitoria ternatea varieties and for quality control of extracts. mdpi.com

Refined Spectroscopic Techniques for Fine Structural Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation of complex natural products like this compound. researchgate.net Both 1H and 13C NMR spectroscopy are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. researchgate.net The complete structures of several ternatins have been established through the application of NMR methods, often in combination with chemical and other spectroscopic techniques. acs.org

NMR data can also provide insights into the three-dimensional conformation of molecules in solution. For example, studies have shown that ternatins can form an intramolecular stack between the anthocyanin ring and the side chains in solution. acs.org This conformational information is critical for understanding the stability and color properties of these pigments. Advanced NMR techniques can also be used to study the interactions between ternatins and other molecules, which can be relevant for understanding their biological activity. nih.gov

Optimized Extraction and Purification Procedures for High-Purity this compound

The isolation of high-purity this compound begins with an efficient extraction from the petals of Clitoria ternatea. Extraction is a critical first step in the recovery of active ingredients from plant materials. frontiersin.org Various solvents and conditions have been explored to maximize the yield of ternatins while minimizing degradation. frontiersin.org Hot water extraction of fresh or dried petals is a viable method for food applications. nih.gov Solvent extractions using aqueous ethanol (B145695) or methanol have also been reported. frontiersin.org For instance, 50% ethanol has been identified as an effective solvent for extracting ternatins. nih.gov

Following extraction, the crude extract undergoes purification to isolate this compound. Column chromatography is a widely used technique for this purpose. sgu.ac.id Different stationary phases can be employed, including Sephadex LH-20 and Amberlite resins. pan.olsztyn.plnih.gov For example, a study comparing C18-OPN and Amberlite XAD-16 resins for the partial purification of anthocyanins from C. ternatea found that Amberlite XAD-16 was more efficient in enriching the total anthocyanin content. nih.gov The purification process often involves multiple chromatographic steps to separate the complex mixture of ternatins and other flavonoids. sgu.ac.id Preparative HPLC is a powerful technique for obtaining highly pure fractions of individual ternatins, including this compound, although it can be costly and yield smaller quantities. sgu.ac.id

| Step | Method | Details |

| Extraction | Solvent Extraction | Using 50% ethanol or hot water from Clitoria ternatea petals. frontiersin.orgnih.gov |

| Initial Purification | Column Chromatography | Employing resins like Amberlite XAD-16 to enrich the anthocyanin fraction. nih.gov |

| Separation | Column Chromatography | Using stationary phases like Sephadex LH-20 with mobile phases such as 50% acetone. pan.olsztyn.plpan.olsztyn.pl |

| High-Purity Isolation | Preparative HPLC | Provides excellent separation for obtaining pure this compound, though yields may be small. sgu.ac.id |

| This table outlines a general workflow for the extraction and purification of this compound. |

Biotechnological and Research Tool Applications of Ternatin C5

Metabolic Engineering of Clitoria ternatea for Enhanced Ternatin C5 Yield

The biosynthesis of this compound is a complex branch of the flavonoid pathway, involving a series of enzymatic steps that convert delphinidin-3-O-β-glucoside into the final, more stable blue pigment. frontiersin.org this compound, or delphinidin (B77816) 3-O-(6''-O-malonyl)-β-glucoside-3',5'-di-O-β-glucoside, is the simplest of the ternatins and serves as the precursor for more complex versions. frontiersin.orgresearchgate.net Enhancing the in-planta yield of this compound is a key goal for its commercial and research applications.

Metabolic engineering efforts focus on identifying and manipulating the key regulatory and structural genes in the ternatin biosynthetic pathway. The goal is to channel metabolic flux towards the increased production of this compound.

Key enzymes and the genes that encode them have been identified as prime targets for upregulation. frontiersin.org The anthocyanin biosynthetic pathway involves enzymes like chalcone (B49325) synthase (CHS), flavonoid 3',5'-hydroxylase (F3'5'H), and various glycosyltransferases (GTs) and acyltransferases (ATs). frontiersin.orgfrontiersin.org The final crucial steps in this compound synthesis are catalyzed by UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT), which sequentially adds two glucose molecules to an intermediate. researchgate.netnih.gov

Research has demonstrated the viability of these strategies in other plants. For instance, the expression of the C. ternatea UA3'5'GT gene along with a campanula F3'5'H gene in chrysanthemums, which normally lack delphinidin-based pigments, resulted in the novel production and accumulation of this compound, leading to blue-hued flowers. jst.go.jpresearchgate.netsemanticscholar.org This successful heterologous expression underscores the potential of overexpressing these key genes—F3'5'H and UA3'5'GT—within Clitoria ternatea itself to boost the endogenous production of this compound.

Future strategies could involve using gene-editing technologies like CRISPR/Cas9 to precisely regulate the expression of these biosynthetic genes or to downregulate competing pathways, thereby funneling more precursors towards this compound synthesis.

| Target Gene | Enzyme Function | Rationale for Engineering | Reference |

| Flavonoid 3',5'-hydroxylase (F3'5'H) | Catalyzes the formation of dihydromyricetin (B1665482), the precursor to delphinidin. | Increasing the pool of the essential delphinidin backbone. | frontiersin.orgoup.com |

| Anthocyanin 3',5'-O-glucosyltransferase (A3'5'GT) | Catalyzes the final two glucosylation steps to form this compound. | Directly drives the synthesis of the target compound from its immediate precursor. | researchgate.netnih.govresearchgate.net |

Application of Biosynthetic Enzymes in Cell-Free Systems for in vitro Synthesis and Modification

The enzymes of the ternatin pathway hold promise for use in cell-free biocatalytic systems. Such systems allow for the in vitro synthesis and modification of this compound and other related anthocyanins, providing greater control over the final product and avoiding the complexities of plant cultivation and extraction.

The key enzyme for the final stage of this compound biosynthesis is UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT). nih.gov This enzyme has been purified from C. ternatea petals and characterized. nih.gov It demonstrates the ability to catalyze the stepwise transfer of two glucosyl groups to delphinidin 3-O-(6''-O-malonyl)-β-glucoside to form this compound. nih.gov

The kinetic properties of UA3'5'GT have been studied, revealing its efficiency and substrate specificity, which is crucial information for designing an in vitro production system. nih.gov By immobilizing UA3'5'GT and other necessary enzymes, such as acyltransferases, on a solid support, it is possible to create a bioreactor. This reactor could convert precursor molecules like delphinidin and UDP-glucose into this compound and its analogues in a controlled, continuous, or batch-wise process. This approach facilitates the production of highly pure compounds for research and potentially for specialized applications.

| Enzyme | Substrate(s) | Product | Significance for Cell-Free Systems | Reference |

| UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT) | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside; UDP-glucose | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside | Catalyzes the first glucosylation step towards this compound. | nih.gov |

| UDP-glucose: anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT) | Delphinidin 3-O-(6''-O-malonyl)-β-glucoside-3'-O-β-glucoside; UDP-glucose | This compound | Catalyzes the final glucosylation step to produce this compound. | nih.gov |

Utilization of this compound and its Analogues as Chemical Probes for Biological Research

While this compound is an anthocyanin, the name 'ternatin' also refers to a distinct class of cyclic peptide natural products that are potent biological inhibitors. nih.gov Synthetic variants of these cyclic peptide ternatins have been developed as powerful chemical probes to investigate fundamental cellular processes. nih.govmdpi.com

Inspired by the structure of these cytotoxic cyclic peptides, researchers designed synthetic variants that were up to 500-fold more potent than the original natural product. nih.gov To identify the molecular target of these compounds, a photo-affinity probe was created. nih.govmdpi.com This probe, a modified ternatin analogue, specifically labeled a 50-kDa protein which was identified as part of the translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA). nih.gov

This discovery was significant, as it revealed that ternatins exert their cytotoxic effects by inhibiting protein synthesis. nih.gov They function by binding to the eEF1A complex, effectively stalling the elongation phase of translation. mdpi.comui.ac.id Further research using these probes and investigating mutations in eEF1A helped to map the binding site, implicating a specific surface on the protein as a functional hot spot for modulation by natural products. nih.gov This work showcases how ternatin analogues serve as critical research tools, enabling the dissection of the mechanisms of protein synthesis and identifying potential targets for therapeutic intervention. nih.govmdpi.com

Emerging Applications in Bioremediation (e.g., Industrial Dye Degradation)

Extracts from Clitoria ternatea, rich in anthocyanins including this compound, are showing significant potential in the field of bioremediation. rsisinternational.orgrsisinternational.org A pressing environmental concern is the pollution of wastewater with synthetic industrial dyes from the textile, food, and pharmaceutical industries. researchgate.net These dyes are often toxic and resist degradation, posing a threat to ecosystems. researchgate.net

Research has demonstrated that C. ternatea flower extracts possess excellent photocatalytic activity, enabling them to degrade various organic dyes. rsisinternational.orgrsisinternational.org This degradative capability is largely attributed to the high content of anthocyanins. rsisinternational.org Furthermore, nanoparticles synthesized using C. ternatea extracts have shown remarkable efficacy in breaking down harmful dyes. For example, silver (Ag) nanoparticles from C. ternatea have been used for the photocatalytic degradation of Methylene Blue, Methyl Orange, and Crystal Violet, while nanocomposites have been effective against Bromophenol Blue. rsisinternational.org

The use of plant-based materials like C. ternatea extracts represents a green and sustainable approach to bioremediation. rsisinternational.org The process harnesses the natural chemical properties of compounds like this compound to neutralize hazardous industrial pollutants, positioning it as a promising eco-friendly alternative to conventional chemical treatment methods. rsisinternational.orgmdpi.comijsrst.com

| Dye | Bioremediation Agent | Outcome | Reference |

| Methylene Blue | Ag nanoparticles from C. ternatea extract | Photocatalytic degradation | rsisinternational.org |

| Methyl Orange | Ag nanoparticles from C. ternatea extract | Photocatalytic degradation | rsisinternational.org |

| Crystal Violet | Ag nanoparticles from C. ternatea extract | Photocatalytic degradation | rsisinternational.org |

| Bromophenol Blue | ZnO/NiO nanocomposites of C. ternatea | 83.4% degradation efficiency | rsisinternational.org |

| Congo Red | Ag and Fe-doped nanoparticles of C. ternatea | Sonocatalytic degradation | rsisinternational.org |

Future Research Directions and Challenges in Ternatin C5 Studies

Elucidation of Remaining Uncharacterized Enzymatic Steps and Regulatory Networks in Biosynthesis

While significant strides have been made in understanding the initial steps of ternatin biosynthesis, a considerable portion of the pathway remains uncharacterized. The conversion of delphinidin (B77816) to Ternatin C5 has been partially elucidated, involving key enzymes such as anthocyanidin 3-O-glucoside 6″-O-malonyltransferase (A6″MaT) and anthocyanin 3′,5′-O-glucosyltransferase (UA3′5′GT). frontiersin.orgresearchgate.net However, this compound is merely the starting point for the synthesis of more complex ternatins, such as the A, B, and D series. nih.govresearchgate.net The subsequent enzymatic steps that build upon the this compound structure are largely unknown. nih.gov

A primary challenge is the identification and characterization of the specific glucosyltransferases (GTs) and acyltransferases (ATs) responsible for the sequential addition of glucose and p-coumaric acid moieties to the this compound core. frontiersin.org The precise sequence of these additions and the enzymes catalyzing each reaction have yet to be fully determined. nih.gov Furthermore, the regulatory networks governing the expression and activity of these biosynthetic genes are a critical area for future investigation. In other fungal secondary metabolite pathways, environmental signals like nutrient availability are known to control gene clusters through specific transcription factors. elifesciences.org It is plausible that similar regulatory circuits, responsive to developmental cues and environmental stress, control the flux through the ternatin pathway in Clitoria ternatea. Unraveling these networks is essential for a complete understanding of how the plant orchestrates the production of its diverse array of ternatins.

| Enzyme/Step | Status | Future Research Focus |

| Anthocyanidin 3-O-glucoside 6″-O-malonyltransferase (A6″MaT) | Identified | Characterization of regulatory control and substrate specificity. |

| Anthocyanin 3′,5′-O-glucosyltransferase (UA3′5′GT) | Identified | Investigation of its role as a potential rate-limiting step. |

| Acyltransferases (ATs) for p-coumaric acid addition post-Ternatin C5 | Uncharacterized | Identification, isolation, and functional characterization of specific enzymes. |

| Glucosyltransferases (GTs) for glucose addition post-Ternatin C5 | Uncharacterized | Identification and kinetic analysis of enzymes building the A, B, and D series ternatins. |

| Regulatory Proteins (e.g., Transcription Factors) | Unknown | Discovery of factors controlling the expression of the ternatin biosynthetic gene cluster. |

Comprehensive Understanding of Allosteric Regulation in Ternatin-Enzyme Interactions

Allosteric regulation is a fundamental biological process where the binding of an effector molecule to a site other than the enzyme's active site modulates its activity. numberanalytics.comnumberanalytics.com This mechanism is crucial for controlling metabolic pathways through processes like feedback inhibition, where a downstream product inhibits an earlier enzymatic step. numberanalytics.com In the context of this compound biosynthesis, the allosteric regulation of pathway enzymes is a completely unexplored frontier.

Future research must address whether the enzymes involved in the synthesis of this compound, or its subsequent conversion, are subject to allosteric control. For instance, do high concentrations of complex downstream products, like Ternatin A1 or D1, allosterically inhibit the activity of UA3′5′GT, the enzyme that forms this compound? Understanding such feedback loops is critical for comprehending how the plant maintains metabolic homeostasis and prevents the wasteful over-accumulation of intermediates. Investigating these potential allosteric mechanisms will require detailed kinetic studies using purified enzymes and potential effector molecules (pathway intermediates and final products). numberanalytics.comdatabiotech.co.il Elucidating these regulatory dynamics is a significant challenge but holds the key to a deeper understanding of metabolic flux control within the plant.

Development of Sustainable and Scalable Production Methodologies

Currently, this compound is obtained through extraction from the petals of Clitoria ternatea flowers. jst.go.jp This reliance on agricultural cultivation presents challenges for scalability, batch-to-batch consistency, and sustainability. A major future direction is the development of robust biotechnological platforms for the production of this compound.

One promising approach is heterologous biosynthesis, where the genetic pathway is transferred to a microbial or plant-based chassis that is optimized for industrial fermentation. Systems like yeast (Saccharomyces cerevisiae), E. coli, or plant cell cultures (e.g., tobacco) could serve as sustainable and scalable production hosts. researchgate.net The successful application of tobacco cell cultures for producing other complex anthocyanins highlights the potential of this strategy. researchgate.net However, this approach faces significant hurdles. Firstly, the complete biosynthetic pathway, including all necessary enzymes and regulatory factors, must be fully elucidated (as noted in 9.1). Secondly, achieving high yields in a heterologous host often requires extensive metabolic engineering to optimize precursor supply and minimize the formation of unwanted byproducts. Overcoming these challenges is crucial for transitioning from plant extraction to a commercially viable and sustainable manufacturing process for this compound. nih.gov

Exploration of Novel Biological Activities in Diverse in vitro and in vivo (non-human) Models

Extracts from Clitoria ternatea have been associated with a wide spectrum of pharmacological activities in traditional medicine and preclinical studies, including antioxidant, anti-inflammatory, and antidiabetic properties. nih.goviosrphr.orgbotanyjournals.com A significant challenge, however, is that these studies have almost exclusively used crude plant extracts. nih.govfrontiersin.org Consequently, the specific contribution of this compound to these observed effects remains largely unknown.

Future research must focus on evaluating the biological activities of purified this compound to establish a clear structure-activity relationship. This will involve a systematic exploration of its effects in a range of non-human experimental models.

In vitro studies: Purified this compound should be tested in various cell-based assays to screen for novel activities. For example, its anti-inflammatory potential can be explored in macrophage cell lines by measuring the inhibition of pro-inflammatory mediators, a property suggested by studies on ternatin fractions. sigmaaldrich.com Similarly, its potential as a neuroprotective agent can be assessed in neuronal cell cultures, and its antimicrobial effects against a panel of pathogenic microbes can be determined. iosrphr.orginformaticsjournals.co.in

In vivo (non-human) studies: Promising in vitro findings should be validated in appropriate animal models. For example, the antidiabetic effects attributed to the plant's extracts could be specifically tested for this compound in diabetic rat or mouse models by monitoring blood glucose and insulin (B600854) levels. botanyjournals.com Likewise, its bioavailability and metabolic fate, which have been preliminarily studied for ternatins as a group in rats, need to be characterized specifically for this compound. jst.go.jp

| Research Area | Suggested Model System | Potential Biological Activity to Investigate |

| Anti-inflammation | RAW 264.7 Macrophage Cells | Inhibition of COX-2, iNOS, and NF-κB pathways. sigmaaldrich.com |

| Neuropharmacology | Neuronal cell lines (e.g., SH-SY5Y) | Protection against oxidative stress-induced cell death; acetylcholinesterase inhibition. |

| Antidiabetic | Streptozotocin-induced diabetic rats | Reduction of blood glucose and glycosylated hemoglobin; improvement in insulin sensitivity. botanyjournals.com |

| Antimicrobial | Panel of pathogenic bacteria and fungi | Determination of Minimum Inhibitory Concentration (MIC). iosrphr.org |

| Gastrointestinal Absorption | Rat models | Pharmacokinetic profiling (Cmax, Tmax, AUC) of purified this compound. jst.go.jp |

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Insights into Ternatin Biosynthesis and Function

A systems biology approach, integrating multiple layers of 'omics' data, represents the future of research into complex natural product biosynthesis. nih.gov This strategy is paramount for obtaining a holistic understanding of how this compound is produced and regulated.

The elucidation of the Clitoria ternatea genome would provide the fundamental blueprint, enabling the identification of biosynthetic gene clusters. nih.gov Transcriptomic analysis (RNA-Seq) of different tissues (e.g., blue petals vs. white petals or leaves) can identify candidate genes, including enzymes and transcription factors, that are differentially expressed and correlated with ternatin production. nih.govdntb.gov.ua Proteomics would then serve to confirm the translation of these genes into functional proteins and identify any post-translational modifications. Finally, metabolomics provides a direct quantitative picture of the precursors, intermediates like this compound, and final products in the pathway.

The true power lies in integrating these datasets. For example, correlating high transcript levels of a specific acyltransferase gene with the accumulation of an acylated ternatin product can provide strong evidence for that enzyme's function. This integrated, multi-omics approach will not only accelerate the discovery of the remaining biosynthetic steps (challenge 9.1) but will also enable the construction of predictive metabolic models. nih.gov These models can identify pathway bottlenecks and inform targeted metabolic engineering strategies for enhancing the production of this compound in heterologous systems (challenge 9.3).

| 'Omics' Technology | Application in this compound Research | Expected Insights |

| Genomics | Whole-genome sequencing of Clitoria ternatea. | Identification of the biosynthetic gene cluster for ternatins. |

| Transcriptomics | RNA-Seq comparing high- and low-ternatin producing tissues. dntb.gov.ua | Discovery of candidate genes for uncharacterized enzymes and regulatory factors. nih.gov |

| Proteomics | Mass spectrometry-based analysis of petal proteins. | Validation of enzyme expression; identification of post-translational modifications. |

| Metabolomics | LC-MS/MS profiling of metabolites in different tissues. | Quantification of this compound, its precursors, and derivatives; pathway flux analysis. |

Q & A

Q. What are the primary analytical techniques for characterizing Ternatin C5's structural identity and purity?

Methodological Answer: Characterization requires a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, X-ray crystallography may validate stereochemistry. Reproducibility hinges on detailed protocols for solvent systems, column specifications, and calibration standards, as outlined in journal guidelines for chemical identity verification .

Q. How is this compound synthesized in laboratory settings, and what are common yield-limiting factors?

Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or recombinant expression, depending on the derivative. Yield limitations arise from inefficient coupling reactions (SPPS) or post-translational modification challenges (recombinant methods). Optimization requires iterative testing of reaction temperatures, protecting groups, and purification gradients. Documentation must include failure analyses, as emphasized in reproducibility frameworks .

Q. What in vitro assays are used to evaluate this compound’s bioactivity, and how are false positives mitigated?

Methodological Answer: Common assays include fluorescence polarization for target binding affinity and cell viability assays (e.g., MTT) for cytotoxicity. False positives are addressed via counter-screens against unrelated targets and inclusion of negative controls (e.g., scrambled peptide sequences). Statistical validation (e.g., ANOVA with post-hoc tests) ensures robustness, aligning with analytical chemistry reporting standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across independent studies?

Methodological Answer: Discrepancies often stem from variations in assay conditions (e.g., buffer pH, temperature) or cell line heterogeneity. A systematic review using PRISMA guidelines should compare methodologies, followed by meta-analysis to identify confounding variables. Replication studies under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) are critical .

Q. What experimental design strategies optimize this compound’s pharmacokinetic (PK) profiling in preclinical models?

Methodological Answer: Employ a crossover study design to minimize inter-subject variability. Use LC-MS/MS for plasma concentration tracking, with sampling intervals adjusted based on elimination half-life predictions. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters, ensuring alignment with FDA animal rule guidelines .

Q. How do researchers validate this compound’s mechanism of action when preliminary data conflicts with established pathways?

Methodological Answer: Combine orthogonal methods: CRISPR-based gene knockout to confirm target dependency, surface plasmon resonance (SPR) for binding kinetics, and transcriptomic profiling (RNA-seq) to identify off-target effects. Contradictory data necessitate Bayesian statistical frameworks to weigh evidence strength and revise hypotheses iteratively .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?

Methodological Answer: Use mixed-effects models to account for inter-experiment variability. Non-linear regression (e.g., Hill equation) fits dose-response curves, while bootstrapping estimates confidence intervals. Outliers should be evaluated via Grubbs’ test, with exclusion criteria predefined to avoid bias .

Q. How should researchers document synthetic byproducts or impurities in this compound for regulatory compliance?

Methodological Answer: Follow ICH Q3A guidelines: quantify impurities ≥0.1% via HPLC-UV/ELSD, characterize structures using tandem MS, and report batch-to-batch variability in supplementary materials. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

Key Methodological Resources

- Structural Validation : Refer to Beilstein Journal’s guidelines for NMR chemical shift reporting .

- Assay Reproducibility : Follow Analytical Chemistry standards for inter-laboratory validation .

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro